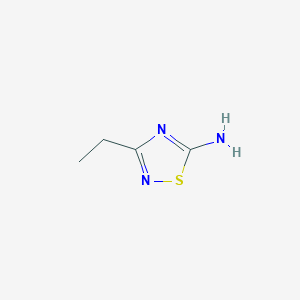

5-Amino-3-ethyl-1,2,4-thiadiazole

Description

The exact mass of the compound 5-Amino-3-ethyl-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-3-ethyl-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3-ethyl-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZFGJMDPANBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373364 | |

| Record name | 5-Amino-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17467-41-3 | |

| Record name | 5-Amino-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17467-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a well-established synthetic route adapted from the synthesis of its close structural analog, 5-amino-3-methyl-1,2,4-thiadiazole. This document outlines the probable synthetic pathway, detailed experimental protocols, and expected characterization data. Additionally, it explores the potential biological significance of this class of compounds.

Introduction

The 1,2,4-thiadiazole scaffold is a key heterocyclic motif present in a variety of pharmacologically active compounds.[1] Derivatives of 5-amino-1,2,4-thiadiazole have garnered significant attention due to their diverse biological activities, which include potential applications as antimicrobial and anticancer agents.[2][3] 5-Amino-3-ethyl-1,2,4-thiadiazole (CAS 17467-41-3) is a member of this class, and understanding its synthesis is crucial for further investigation into its therapeutic potential.[4]

Table 1: Physicochemical Properties of 5-Amino-3-ethyl-1,2,4-thiadiazole [4]

| Property | Value |

| Molecular Formula | C₄H₇N₃S |

| Molecular Weight | 129.19 g/mol |

| CAS Number | 17467-41-3 |

| IUPAC Name | 3-ethyl-1,2,4-thiadiazol-5-amine |

Proposed Synthesis Pathway

The most plausible and well-documented route for the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles involves the oxidative cyclization of an N-haloamidine with a thiocyanate salt.[1] This guide adapts the established procedure for the 3-methyl analog to the synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole, utilizing propionamidine hydrochloride as the starting material.

The overall reaction scheme is as follows:

The reaction proceeds via the in situ formation of an N-bromo-propionamidine intermediate, which then undergoes cyclization with potassium thiocyanate to yield the final 5-Amino-3-ethyl-1,2,4-thiadiazole product.

Detailed Experimental Protocol

This protocol is adapted from the multi-gram scale synthesis of 5-amino-3-methyl-1,2,4-thiadiazole.[1]

3.1. Materials and Reagents

Table 2: List of Reagents and Materials

| Reagent | CAS Number | Molecular Formula | Notes |

| Propionamidine hydrochloride | 3599-89-1 | C₃H₈N₂·HCl | Starting material[5] |

| Methanol (anhydrous) | 67-56-1 | CH₃OH | Solvent |

| Bromine | 7726-95-6 | Br₂ | Halogenating agent |

| Sodium metal | 7440-23-4 | Na | For preparing sodium methoxide |

| Potassium thiocyanate | 333-20-0 | KSCN | Cyclization agent |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | Extraction solvent |

3.2. Synthesis Procedure

-

Preparation of Sodium Methoxide Solution: In a flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.04 mol) in portions to anhydrous methanol (300 mL) under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, dissolve propionamidine hydrochloride (0.53 mol) in anhydrous methanol (250 mL). Cool the solution in an ice-salt bath to between 0 and -5 °C.

-

Simultaneous Addition: From the two separate dropping funnels, simultaneously add a solution of bromine (0.53 mol) in methanol and the freshly prepared sodium methoxide solution to the stirred solution of propionamidine hydrochloride over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 0 °C. The rate of addition should be controlled to maintain a slight excess of bromine (indicated by a faint orange color).

-

Quenching: After the addition is complete, add a small amount of the sodium methoxide solution dropwise until the orange color disappears.

-

Addition of Thiocyanate: To the reaction mixture, add solid potassium thiocyanate (0.58 mol) in one portion.

-

Reaction: Allow the mixture to stir at room temperature for 12-18 hours.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated inorganic salts (NaBr and KBr).

-

Evaporate the filtrate under reduced pressure to obtain a solid residue.

-

The crude product is a mixture of the desired product and inorganic salts.

-

-

Purification:

-

Suspend the solid residue in water and stir for 30 minutes to dissolve the inorganic salts.

-

Filter the suspension, wash the solid with cold water, and then with a small amount of cold ethanol.

-

For higher purity, the product can be recrystallized from water or a mixture of ethanol and water. Alternatively, Soxhlet extraction with dichloromethane can be employed for purification.[1]

-

Expected Characterization Data

Table 3: Predicted Characterization Data for 5-Amino-3-ethyl-1,2,4-thiadiazole

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 180-200 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.9 (br s, 2H, NH₂), ~2.6 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~184 (C5), ~173 (C3), ~25 (CH₂), ~12 (CH₃) |

| IR (ATR) | ν (cm⁻¹): ~3300-3100 (N-H stretching), ~1640 (C=N stretching), ~1550 (N-H bending) |

| Mass Spec (EI) | m/z: 129 (M⁺) |

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-thiadiazole are known to exhibit a wide range of biological activities. While no specific studies on 5-Amino-3-ethyl-1,2,4-thiadiazole have been published, its structural features suggest potential for further investigation in several therapeutic areas.

5.1. Antimicrobial Activity

Many 1,2,4-thiadiazole derivatives have demonstrated antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

5.2. Anticancer Activity

Certain substituted 1,2,4-thiadiazoles have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action can be diverse, including the inhibition of kinases involved in cell proliferation and survival pathways.

This diagram illustrates a potential mechanism where 5-Amino-3-ethyl-1,2,4-thiadiazole could inhibit a protein kinase, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Conclusion

This technical guide provides a detailed, albeit adapted, protocol for the synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole. The outlined procedure, based on a reliable method for a close analog, offers a solid foundation for the laboratory preparation of this compound. The predicted characterization data and discussion of potential biological activities are intended to guide researchers in their future investigations of this promising heterocyclic molecule. Further experimental work is required to confirm the specific reaction conditions, yields, and full spectroscopic and biological profile of 5-Amino-3-ethyl-1,2,4-thiadiazole.

References

- 1. researchgate.net [researchgate.net]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-3-ethyl-1,2,4-thiadiazole | C4H7N3S | CID 2756430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. propionamidine hydrochloride | 3599-89-1 [chemicalbook.com]

An In-depth Technical Guide to 5-Amino-3-ethyl-1,2,4-thiadiazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Amino-3-ethyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an amino group at the 5-position and an ethyl group at the 3-position. This molecule serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The presence of multiple reactive sites—the exocyclic amino group and the heterocyclic ring system—allows for diverse chemical modifications, making it an attractive scaffold for creating chemical libraries for drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis protocols, and potential applications, collating available data into a structured and accessible format.

Core Chemical Properties

The fundamental chemical and physical properties of 5-Amino-3-ethyl-1,2,4-thiadiazole are summarized below. Data is primarily sourced from computational models and public chemical databases.

Physicochemical Data

Quantitative physicochemical data for 5-Amino-3-ethyl-1,2,4-thiadiazole are presented in Table 1. Experimental values for properties such as melting and boiling points are not widely reported in the cited literature; therefore, some data is based on computational predictions.

| Property | Value | Source |

| IUPAC Name | 3-ethyl-1,2,4-thiadiazol-5-amine | [2] |

| CAS Number | 17467-41-3 | [2] |

| Molecular Formula | C₄H₇N₃S | [2] |

| Molecular Weight | 129.19 g/mol | [2] |

| Canonical SMILES | CCC1=NC(=NS1)N | [2] |

| InChIKey | VMSZFGJMDPANBP-UHFFFAOYSA-N | [2] |

| Heavy Atom Count | 8 | [2] |

| Topological Polar Surface Area | 77.7 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Spectroscopic Data

Specific experimental spectroscopic data for 5-Amino-3-ethyl-1,2,4-thiadiazole is limited in the available literature. However, detailed and corrected data exists for its close analog, 5-Amino-3-methyl-1,2,4-thiadiazole, which can be used as a reliable reference for predicting the spectral characteristics of the ethyl derivative.[3][4]

Table 2: Spectroscopic Data of 5-Amino-3-methyl-1,2,4-thiadiazole (Analog for Comparison)

| Technique | Solvent | **Observed Signals (δ in ppm, ν in cm⁻¹) ** | Source |

| ¹H-NMR | DMSO-d₆ | 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) | [3] |

| ¹³C-NMR | DMSO-d₆ | 183.2 (C5), 169.2 (C3), 18.7 (CH₃) | [3] |

| IR (ATR) | Solid | 3265, 3073 (N-H), 1645 (C=N), 1537, 1489 (ring) | [3] |

Expected Data for 5-Amino-3-ethyl-1,2,4-thiadiazole:

-

¹H-NMR: The spectrum is expected to show a broad singlet for the -NH₂ protons, similar to the methyl analog. The ethyl group would present as a quartet (CH₂) and a triplet (CH₃) in the aliphatic region.

-

¹³C-NMR: Two signals for the thiadiazole ring carbons are expected in the 165-190 ppm range.[4] The ethyl group would contribute two additional signals in the aliphatic region.

-

IR: The spectrum should feature characteristic strong bands for N-H stretching (around 3100-3300 cm⁻¹) and C=N stretching (around 1640 cm⁻¹).[3]

Experimental Protocols

Synthesis of 5-Amino-3-alkyl-1,2,4-thiadiazoles

A common and established method for synthesizing 5-amino-3-alkyl-1,2,4-thiadiazoles involves the reaction of an in-situ generated N-haloamidine with a metal thiocyanate.[3] While the specific protocol for the ethyl derivative is not detailed in the search results, the well-documented procedure for the methyl analog provides a robust template.[3][4]

Protocol: Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole (Adaptable for Ethyl Analog)

-

Reagents and Equipment:

-

Acetamidine hydrochloride (or Propanamidine hydrochloride for the ethyl analog)

-

Bromine

-

Sodium methoxide in methanol

-

Potassium thiocyanate

-

Reaction flask, dropping funnels, magnetic stirrer, cooling bath

-

Soxhlet extractor, Dichloromethane

-

-

Procedure:

-

A solution of acetamidine hydrochloride (or its ethyl equivalent) in methanol is prepared in a reaction flask equipped with a stirrer and cooled in an ice bath.

-

Solutions of bromine in methanol and sodium methoxide in methanol are prepared separately.

-

The bromine and sodium methoxide solutions are added simultaneously and dropwise to the cooled amidine solution to generate the N-bromoamidine in situ.

-

After the addition is complete, a solution of potassium thiocyanate in methanol is added to the reaction mixture.

-

The reaction is stirred and allowed to proceed, leading to the formation of the 5-amino-3-alkyl-1,2,4-thiadiazole.

-

The resulting mixture contains the product along with inorganic salts (e.g., KBr, NaCl).[3]

-

-

Purification:

-

The reaction mixture is filtered to remove the bulk of the inorganic salts.

-

The filtrate is evaporated under reduced pressure to yield a residual solid.

-

This solid is then subjected to continuous extraction (e.g., Soxhlet extraction) with a suitable solvent like dichloromethane for an extended period (e.g., 18 hours) to isolate the product from remaining salts.[3]

-

Evaporation of the extraction solvent yields the purified 5-amino-3-alkyl-1,2,4-thiadiazole.[3]

-

More recent synthetic strategies for the 5-amino-1,2,4-thiadiazole core include metal-free, electro-oxidative intramolecular N-S bond formation from imidoyl thioureas and iodine-mediated oxidative cyclization from isothiocyanates.[5]

References

An In-depth Technical Guide to 5-Amino-3-ethyl-1,2,4-thiadiazole

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-ethyl-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its known identifiers, and physicochemical properties. Due to a scarcity of publicly available research specifically on this molecule, this guide extrapolates potential synthetic methodologies and biological activities based on closely related 1,2,4-thiadiazole derivatives. The aim is to furnish a foundational resource for researchers, facilitating further investigation into the therapeutic potential of this compound. All quantitative data are presented in structured tables, and representative experimental workflows and hypothetical signaling pathways are visualized using diagrams.

Chemical Identifiers and Physicochemical Properties

5-Amino-3-ethyl-1,2,4-thiadiazole is a distinct chemical entity with the following identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers for 5-Amino-3-ethyl-1,2,4-thiadiazole

| Identifier | Value | Source |

| CAS Number | 17467-41-3 | [1][2] |

| Molecular Formula | C4H7N3S | [1][2] |

| Molecular Weight | 129.18 g/mol | [1] |

| IUPAC Name | 3-ethyl-1,2,4-thiadiazol-5-amine | [2] |

| InChI | InChI=1S/C4H7N3S/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7) | [2] |

| InChIKey | VMSZFGJMDPANBP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCC1=NC(=NS1)N | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 0.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 129.03606841 g/mol | [2] |

| Monoisotopic Mass | 129.03606841 g/mol | [2] |

| Topological Polar Surface Area | 77.7 Ų | [2] |

| Heavy Atom Count | 8 | [2] |

| Complexity | 129 | [2] |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole are not extensively detailed in the public domain, the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles is well-established. A general and representative method involves the oxidative cyclization of an appropriate amidine derivative with a thiocyanate salt. The following protocol is adapted from the synthesis of the closely related 5-amino-3-methyl-1,2,4-thiadiazole and can be modified for the ethyl analogue.[4]

Representative Synthesis of a 3-Alkyl-5-amino-1,2,4-thiadiazole

The synthesis of 3-alkyl-5-amino-1,2,4-thiadiazoles can be achieved through the reaction of an N-haloamidine with a metal thiocyanate.[4] This process typically involves the in-situ generation of the N-haloamidine.

Materials:

-

Propanamidine hydrochloride (as a precursor to the ethyl-substituted amidine)

-

Sodium methoxide

-

Methanol

-

Bromine

-

Potassium thiocyanate

Procedure:

-

A solution of propanamidine hydrochloride is prepared in methanol.

-

The solution is cooled, and sodium methoxide is added, followed by the slow addition of bromine to generate the N-bromopropanamidine in situ.

-

Potassium thiocyanate is then added to the reaction mixture.

-

The reaction proceeds, leading to the formation of 5-Amino-3-ethyl-1,2,4-thiadiazole.

-

The product is then isolated from the inorganic salts, which can be achieved through recrystallization or column chromatography.[4]

It is important to note that various methods for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles have been reported, including iodine-mediated oxidative N-S bond formation and electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas.[5][6]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of 5-Amino-3-ethyl-1,2,4-thiadiazole is limited. However, the 1,2,4-thiadiazole and the broader thiadiazole scaffolds are known to be pharmacologically active.[1][7][8]

Potential Therapeutic Areas:

-

Anticancer Activity: Various derivatives of 1,2,4-thiadiazole have demonstrated cytotoxicity against several human cancer cell lines, including breast, colon, lung, and ovarian cancer.[1][9]

-

Antimicrobial Activity: The thiadiazole ring is a component of several compounds with antibacterial and antifungal properties.[7][8]

-

Anti-inflammatory and Analgesic Activity: Certain 1,2,4-thiadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[7][9]

-

Diuretic Activity: Some thiadiazole derivatives have been investigated for their diuretic effects.[10]

Hypothetical Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[11] Its overactivation is a hallmark of many cancers.[11] Some thiadiazole derivatives have been investigated as inhibitors of this pathway.[12][13] It is hypothesized that 5-Amino-3-ethyl-1,2,4-thiadiazole could potentially exert anticancer effects by inhibiting key kinases in this pathway, such as Akt.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

General Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of a novel compound like 5-Amino-3-ethyl-1,2,4-thiadiazole.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-Amino-5-Substituted Amino-1,2,4-Thiadiazoles and 3-Substituted Thiocarbamido-5-Substituted Amino-1,2,4-Thiadiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Triazolo-Thiadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide to the Potential Mechanism of Action of 5-Amino-3-ethyl-1,2,4-thiadiazole

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 5-Amino-3-ethyl-1,2,4-thiadiazole is limited in publicly available scientific literature. This guide extrapolates potential mechanisms based on the well-documented biological activities of the broader 1,2,4-thiadiazole and 1,3,4-thiadiazole chemical classes and closely related analogs. The experimental protocols and signaling pathways described herein are representative of those used to evaluate thiadiazole derivatives and should serve as a foundational framework for future investigation of this specific compound.

Introduction to the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that is a key structural component in a variety of pharmacologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have attracted considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1] The mesoionic nature of the thiadiazole ring may allow these compounds to effectively cross cellular membranes and interact with various biological targets.[2]

Potential Pharmacological Activities and Mechanisms of Action

Based on the activities of related thiadiazole compounds, 5-Amino-3-ethyl-1,2,4-thiadiazole could potentially exhibit a range of therapeutic effects. The following sections outline these potential activities and the hypothetical mechanisms that may be involved.

Thiadiazole derivatives are known to possess antibacterial and antifungal properties.[1] For instance, certain 2-amino-1,3,4-thiadiazole derivatives have shown significant antimicrobial activity.[3]

-

Potential Mechanism: The antimicrobial action of thiadiazoles may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The sulfur and nitrogen atoms in the thiadiazole ring can act as ligands, potentially coordinating with metal ions crucial for microbial enzyme function.

Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer properties.[4][5] Some have shown potent activity against various cancer cell lines, including breast and colon cancer.[5][6] Aromatase inhibition is one of the documented mechanisms for some thiadiazole derivatives.[7] For instance, a derivative, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, showed promising cytotoxic activity against MCF-7 and A549 cancer cells.[7]

-

Potential Signaling Pathway Involvement: A hypothetical mechanism of action for anticancer activity could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory and analgesic properties.[8]

-

Potential Mechanism: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or by modulating inflammatory signaling pathways.

Some sulfonamide derivatives of 1,3,4-thiadiazole are known carbonic anhydrase inhibitors with diuretic activity.[9]

-

Potential Mechanism: The thiadiazole ring can act as a scaffold to position functional groups that interact with the active site of carbonic anhydrase, leading to its inhibition.

Quantitative Data from Related Thiadiazole Derivatives

While no specific quantitative data for 5-Amino-3-ethyl-1,2,4-thiadiazole has been found, the following table summarizes IC50 values for some biologically active 1,3,4-thiadiazole derivatives to provide a reference for potential potency.

| Compound Class | Target/Assay | Compound Example | IC50 (µM) | Reference |

| Antiplatelet Agent | ADP-induced platelet aggregation | 5-(4-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 39 ± 11 | [10] |

| Anticancer Agent | Abl protein kinase | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 7.4 | [11] |

| Anticancer Agent | MCF-7 cell line | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 84 (as mmol L-1) | [7] |

| Anticancer Agent | A549 cell line | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 34 (as mmol L-1) | [7] |

| Aromatase Inhibitor | Aromatase (MCF-7) | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 62 (as mmol L-1) | [7] |

| Lysine-Specific Demethylase 1 (LSD1) Inhibitor | LSD1 | 2-((5-(propenylamino)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide | 0.04 - 0.45 | [5] |

Representative Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of thiadiazole derivatives.

This protocol is a generalized method for assessing the cytotoxic effects of a compound on cancer cell lines.[1]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 5-Amino-3-ethyl-1,2,4-thiadiazole) and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific protein kinase.[11]

-

Reagents: Purified recombinant kinase, appropriate substrate peptide, ATP, and the test compound.

-

Reaction Setup: The kinase reaction is initiated by mixing the enzyme, substrate, and varying concentrations of the test compound in a reaction buffer.

-

ATP Addition: The reaction is started by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time.

-

Detection: The kinase activity is quantified by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the remaining ATP.

-

IC50 Determination: The inhibitory activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion and Future Directions

While the precise mechanism of action for 5-Amino-3-ethyl-1,2,4-thiadiazole remains to be elucidated, the extensive research on the thiadiazole scaffold suggests its potential as a pharmacologically active agent. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. Initial in vitro screening against a diverse panel of cancer cell lines, microbial strains, and a selection of relevant enzymes (e.g., kinases, carbonic anhydrases) would be a critical first step in uncovering its therapeutic potential and defining its mechanism of action. Subsequent studies could then delve into more detailed mechanistic investigations, including the identification of specific molecular targets and the elucidation of its effects on cellular signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-3-ethyl-1,2,4-thiadiazole: A Technical Guide to its Potential Biological Activities

Disclaimer: Publicly available research specifically characterizing the biological activities of 5-Amino-3-ethyl-1,2,4-thiadiazole is limited. This technical guide extrapolates its potential pharmacological profile based on the well-documented activities of the broader 1,2,4-thiadiazole and related 1,3,4-thiadiazole classes of heterocyclic compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to guide future investigation into this specific molecule.

Introduction

The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring that is a key structural component in a variety of pharmacologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties.[2][3] The mesoionic nature of thiadiazoles allows them to cross cellular membranes, enhancing their potential interaction with biological targets.[2] The structural characteristics of 5-Amino-3-ethyl-1,2,4-thiadiazole suggest it may possess a range of therapeutic potentials worthy of investigation. This guide consolidates the known activities of related compounds to infer the potential pharmacological profile of 5-Amino-3-ethyl-1,2,4-thiadiazole and provides a framework for its future experimental evaluation.

Potential Biological Activities

Based on the activities of structurally similar compounds, 5-Amino-3-ethyl-1,2,4-thiadiazole is hypothesized to exhibit the following biological activities:

Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents.[4] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[5][6] The cytotoxic effects are often attributed to the inhibition of various cellular processes and signaling pathways crucial for cancer progression.[6]

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Some thiadiazole derivatives act as microtubule-destabilizing agents, disrupting mitosis and leading to cell cycle arrest.[4]

-

Enzyme Inhibition: Thiadiazoles have been identified as inhibitors of various enzymes involved in cancer, such as histone deacetylases (HDACs), glutaminase, and protein kinases like Akt.[4][5]

-

Induction of Apoptosis: Many thiadiazole compounds have been shown to trigger apoptosis in cancer cells through various signaling pathways.[5][6]

Quantitative Data for Related Thiadiazole Derivatives (Anticancer Activity)

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | MCF-7 (Breast) | 2.32 - 8.35 | [7] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | HepG2 (Liver) | 2.32 - 8.35 | [7] |

| 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa (Cervical) | ~0.70 | [2] |

| 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | U2OS (Osteosarcoma) | ~0.69 | [2] |

| D-ring fused 1,2,3-thiadiazole DHEA derivatives | T47D (Breast) | 0.042 - 0.058 | [2] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [8] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [8] |

Antimicrobial and Antifungal Activity

The thiadiazole nucleus is a common feature in many compounds exhibiting a broad spectrum of antimicrobial and antifungal activities.[3][9] These compounds can inhibit the growth of various pathogenic bacteria and fungi.[9][10] The presence of the toxophoric =N-C-S- linkage is believed to contribute to their biological potential.

Potential Mechanisms of Action: The exact mechanisms are varied, but it is suggested that thiadiazoles can interfere with essential microbial enzymes and disrupt cell wall synthesis or membrane integrity.[3][9]

Quantitative Data for Related Thiadiazole Derivatives (Antimicrobial & Antifungal Activity)

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus | 20 - 28 | [10] |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | B. subtilis | 20 - 28 | [10] |

| p-chlorophenyl 1,3,4-thiadiazole derivative | S. aureus | 62.5 | [10] |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | E. coli | 1.9 | [11] |

| Imidazo[2,1-b][1][5][12]thiadiazole derivatives | S. aureus | 0.03 | [13] |

| Imidazo[2,1-b][1][5][12]thiadiazole derivatives | B. subtilis | 0.03 | [13] |

| Imidazo[2,1-b][1][5][12]thiadiazole derivatives | E. coli | 0.5 | [13] |

| Novel 1,3,4-thiadiazole derivative | Rhizopus oryzae | 150 | [13] |

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound, such as 5-Amino-3-ethyl-1,2,4-thiadiazole, on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][12][14][15]

Principle: The MTT assay is a colorimetric assay that measures cell viability.[14] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The concentration of these crystals, which is determined spectrophotometrically after dissolution, is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

5-Amino-3-ethyl-1,2,4-thiadiazole (or other test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[1][15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14] Incubate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[1][15]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial and fungal strains using the broth microdilution method.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

5-Amino-3-ethyl-1,2,4-thiadiazole (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.

Visualizations

Hypothetical Drug Discovery and Development Workflow

Caption: A generalized workflow for drug discovery and development.

Hypothetical PI3K/Akt Signaling Pathway Inhibition

Caption: A potential mechanism of anticancer action via PI3K/Akt pathway inhibition.

Conclusion

While direct experimental evidence for the biological activities of 5-Amino-3-ethyl-1,2,4-thiadiazole is currently lacking in the public domain, the extensive research on the broader thiadiazole class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The extrapolated potential for anticancer, antimicrobial, and antifungal activities warrants further study. Future research should focus on the synthesis and in vitro screening of 5-Amino-3-ethyl-1,2,4-thiadiazole against a panel of cancer cell lines and microbial strains. Positive hits from these initial screens should be followed by more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. The generalized protocols and conceptual frameworks provided in this guide offer a starting point for such investigations. The exploration of this and other understudied thiadiazole derivatives could lead to the discovery of novel and potent therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. mdpi.com [mdpi.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. atcc.org [atcc.org]

The Synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Guide to the Synthesis, Experimental Protocols, and Potential Biological Significance of 5-Amino-3-ethyl-1,2,4-thiadiazole and its Derivatives.

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole and its derivatives, providing a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document outlines key synthetic methodologies, detailed experimental protocols, and explores the potential mechanisms of action, particularly in the context of oncology.

Core Synthetic Strategies

The synthesis of the 5-amino-1,2,4-thiadiazole ring system can be achieved through several key synthetic routes. The most common and adaptable methods for generating 5-Amino-3-ethyl-1,2,4-thiadiazole and its derivatives are summarized below.

Oxidative Cyclization of Amidines with Thiocyanate

A prevalent and effective method for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles is the oxidative cyclization of an amidine with a thiocyanate salt. This approach, often referred to as the Goerdeler reaction, typically involves the in situ generation of a reactive N-haloamidine intermediate, which then undergoes cyclization with the thiocyanate anion.

A general representation of this synthesis is depicted below:

Spectroscopic Data for 5-Amino-3-ethyl-1,2,4-thiadiazole: A Search for Experimental Evidence

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound 5-Amino-3-ethyl-1,2,4-thiadiazole is not publicly available at this time.

While the compound is listed in chemical catalogs and databases such as PubChem, the available information is largely limited to predicted or computed data rather than experimentally determined and published spectra. This lack of primary literature detailing the synthesis and characterization of 5-Amino-3-ethyl-1,2,4-thiadiazole prevents the compilation of an in-depth technical guide with the requisite experimental protocols and quantitative data.

The scientific community relies on peer-reviewed publications for the dissemination of such detailed chemical data. The absence of such publications for this specific compound suggests that it may not have been synthesized and characterized, or at least that this information has not been made publicly available.

Alternative Compound for Review: 5-Amino-3-methyl-1,2,4-thiadiazole

In contrast, substantial experimental data is available for the closely related analog, 5-Amino-3-methyl-1,2,4-thiadiazole . Should you be interested, a comprehensive technical guide on this compound, including its NMR, IR, and Mass Spectrometry data, along with detailed experimental protocols and relevant visualizations, can be provided. This would offer insights into the spectroscopic properties of a very similar chemical structure and may serve as a useful reference point for researchers, scientists, and drug development professionals.

Please advise if you would like to proceed with a detailed report on 5-Amino-3-methyl-1,2,4-thiadiazole .

Unveiling the Structural Landscape of 5-Amino-3-ethyl-1,2,4-thiadiazole: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and potential biological significance of 5-Amino-3-ethyl-1,2,4-thiadiazole. While a definitive crystal structure for this specific ethyl derivative is not publicly available, this document leverages crystallographic data from the closely related 5-Amino-3-methyl-1,2,4-thiadiazole to infer its structural parameters. This guide also outlines a plausible synthetic route and explores potential biological activities based on the known pharmacology of the 1,2,4-thiadiazole scaffold.

Crystallographic Data

The crystal structure of 5-Amino-3-ethyl-1,2,4-thiadiazole has not been experimentally determined. However, the crystal structure of the analogous compound, 5-Amino-3-methyl-1,2,4-thiadiazole, provides a reliable model for its geometric parameters. The X-ray diffraction analysis of 5-Amino-3-methyl-1,2,4-thiadiazole reveals a planar heterocyclic ring with a two-dimensional hydrogen-bonded network.[1][2] The unit cell of the methyl derivative contains two distinct but structurally similar molecules.[1][2] The key bond lengths and angles are summarized in the tables below, and it is anticipated that the ethyl derivative will exhibit similar values.

Table 1: Key Bond Lengths (Å) for 5-Amino-3-methyl-1,2,4-thiadiazole [1]

| Bond | Molecule 1 | Molecule 2 |

| S(1)-N(2) | 1.682(1) | 1.686(1) |

| N(2)-C(3) | 1.317(2) | 1.320(2) |

| C(3)-N(4) | 1.374(2) | 1.369(2) |

| N(4)-C(5) | 1.333(2) | 1.334(2) |

| C(5)-S(1) | 1.740(1) | 1.746(2) |

Table 2: Key Bond Angles (°) for 5-Amino-3-methyl-1,2,4-thiadiazole [1]

| Angle | Molecule 1 | Molecule 2 |

| C(5)-S(1)-N(2) | 92.03(6) | 91.89(6) |

| S(1)-N(2)-C(3) | 107.93(9) | 107.69(9) |

| N(2)-C(3)-N(4) | 119.7(1) | 120.1(1) |

| C(3)-N(4)-C(5) | 109.0(1) | 108.9(1) |

| N(4)-C(5)-S(1) | 111.34(9) | 111.37(9) |

Experimental Protocols

A plausible synthetic route for 5-Amino-3-ethyl-1,2,4-thiadiazole can be adapted from established methods for the synthesis of 5-amino-1,2,4-thiadiazole derivatives.[3][4] The following protocol describes a potential two-step process involving the formation of an imidoyl thiourea intermediate followed by oxidative cyclization.

Synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole

Step 1: Synthesis of N-propanimidoyl-thiourea

-

To a solution of propanamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1 equivalent) at room temperature.

-

Stir the mixture for 30 minutes to generate the free amidine.

-

To this mixture, add an equimolar amount of a thiocyanate salt (e.g., potassium thiocyanate).

-

The reaction mixture is then treated with an oxidizing agent, such as hydrogen peroxide, which is added dropwise while maintaining the temperature below 40°C.

-

After the addition is complete, the reaction is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography.

Step 2: Oxidative Cyclization to 5-Amino-3-ethyl-1,2,4-thiadiazole

-

The resulting solution containing the N-propanimidoyl-thiourea intermediate is subjected to oxidative cyclization.

-

This can be achieved by the addition of an oxidizing agent like iodine or hydrogen peroxide in the presence of a base.[3]

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the ring closure.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-Amino-3-ethyl-1,2,4-thiadiazole.

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as ethanol or a mixture of dichloromethane and hexane.

Potential Biological Activity and Signaling Pathways

While specific biological data for 5-Amino-3-ethyl-1,2,4-thiadiazole is scarce, the broader class of 1,2,4-thiadiazole derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] It is hypothesized that these compounds may exert their effects through the modulation of key cellular signaling pathways.

One such pathway that is often implicated in cancer is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and growth. Inhibition of this pathway is a key strategy in cancer therapy. Based on the activity of similar heterocyclic compounds, it is plausible that 5-Amino-3-ethyl-1,2,4-thiadiazole could act as an inhibitor of this pathway.

Below is a diagram illustrating a hypothetical mechanism of action.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

The general workflow for the synthesis and characterization of 5-Amino-3-ethyl-1,2,4-thiadiazole is depicted in the following diagram.

Caption: General experimental workflow for synthesis and analysis.

References

In Silico Modeling of 5-Amino-3-ethyl-1,2,4-thiadiazole: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 5-Amino-3-ethyl-1,2,4-thiadiazole, a novel small molecule with therapeutic potential. In the absence of extensive experimental data for this specific compound, this document outlines a systematic, multi-step computational workflow. This guide serves as a practical protocol for researchers engaged in the early stages of drug discovery, providing detailed methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, pharmacophore modeling, molecular docking, and molecular dynamics simulations. By leveraging the known biological activities of structurally related aminothiadiazole derivatives, we propose a plausible biological target and demonstrate how in silico techniques can be employed to characterize the molecular interactions, predict pharmacokinetic properties, and guide the rational design of more potent and selective analogues. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

The 1,2,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The subject of this guide, 5-Amino-3-ethyl-1,2,4-thiadiazole, is a novel entity within this class. In silico modeling offers a time- and cost-effective approach to elucidate its potential mechanism of action, predict its drug-likeness, and identify potential biological targets, thereby accelerating its development trajectory.[1][2][3] This guide presents a hypothetical, yet scientifically rigorous, in silico investigation of this compound.

Compound of Interest: 5-Amino-3-ethyl-1,2,4-thiadiazole

| Property | Value | Reference |

| Molecular Formula | C4H7N3S | --INVALID-LINK-- |

| IUPAC Name | 3-ethyl-1,2,4-thiadiazol-5-amine | --INVALID-LINK-- |

| Canonical SMILES | CCC1=NC(=NSN1)N | --INVALID-LINK-- |

| Molecular Weight | 129.18 g/mol | --INVALID-LINK-- |

Rationale for Target Selection: Protein Kinases

Numerous studies have demonstrated that aminothiazole and thiadiazole derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[4][5][6][7][8][9] Specifically, scaffolds containing the aminothiazole moiety have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][6][8][9][10] Based on this strong precedent, this guide will focus on a hypothetical in silico investigation of 5-Amino-3-ethyl-1,2,4-thiadiazole as a potential inhibitor of a representative protein kinase. For the purpose of this guide, we will select a publicly available crystal structure of a relevant kinase from the Protein Data Bank (PDB) to serve as the receptor in our modeling studies.

In Silico Modeling Workflow

The comprehensive in silico evaluation of 5-Amino-3-ethyl-1,2,4-thiadiazole will follow a multi-stage process, as depicted in the workflow diagram below. This workflow is designed to systematically assess the compound's potential as a drug candidate.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 5-Amino-3-ethyl-1,2,4-thiadiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-ethyl-1,2,4-thiadiazole is a heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive amino group and a stable thiadiazole core, makes it a versatile precursor for the synthesis of a wide range of functionalized molecules. This document provides detailed application notes, experimental protocols, and an overview of the potential uses of 5-Amino-3-ethyl-1,2,4-thiadiazole in research and development. The 1,2,4-thiadiazole scaffold is a key component in various pharmacologically active compounds, and its derivatives are explored for a multitude of therapeutic targets.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-3-ethyl-1,2,4-thiadiazole is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃S | PubChem[1] |

| Molecular Weight | 129.18 g/mol | PubChem[1] |

| CAS Number | 17467-41-3 | Santa Cruz Biotechnology[2] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Soluble in organic solvents like DMSO and methanol | General knowledge |

Applications in Organic Synthesis

5-Amino-3-ethyl-1,2,4-thiadiazole serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The amino group at the 5-position is a key functional handle that allows for a variety of chemical transformations.

1. Synthesis of Substituted Thiadiazole Derivatives: The primary amino group can be readily acylated, alkylated, or converted into a Schiff base, providing access to a diverse library of N-functionalized 5-amino-3-ethyl-1,2,4-thiadiazole derivatives. These derivatives are often screened for various biological activities.

2. Precursor for Bioactive Molecules: The 1,2,4-thiadiazole ring system is a recognized pharmacophore. For instance, the analogous 5-amino-3-methyl-1,2,4-thiadiazole is a key intermediate in the synthesis of non-peptide inhibitors of beta-secretase, a target in Alzheimer's disease research[3]. It is anticipated that the ethyl derivative would have similar applications in constructing novel chemical entities for drug discovery programs.

3. Building Block for Heterocyclic Systems: The bifunctional nature of 5-Amino-3-ethyl-1,2,4-thiadiazole allows for its use in the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures and potential for specific receptor interactions.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole is not widely published, a reliable procedure can be adapted from the well-documented synthesis of its methyl analog, 5-amino-3-methyl-1,2,4-thiadiazole[4]. The general strategy involves the reaction of an amidine with a thiocyanate source, often through an in-situ generated N-haloamidine intermediate[4].

Protocol 1: Synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole

This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole and should be optimized for the ethyl analog.

Materials:

-

Propionamidine hydrochloride

-

Methanol

-

Sodium methoxide

-

Bromine

-

Potassium thiocyanate

-

Dichloromethane

Procedure:

-

A solution of propionamidine hydrochloride in methanol is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

A solution of sodium methoxide in methanol is added dropwise to the cooled solution of propionamidine hydrochloride.

-

A solution of bromine in methanol is then added slowly to the reaction mixture, maintaining the temperature below 5 °C. This step generates the N-bromopropionamidine in situ.

-

After the addition is complete, a solution of potassium thiocyanate in methanol is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete cyclization.

-

The reaction mixture is then filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Expected Yield and Characterization:

Based on the synthesis of the methyl analog, a moderate to good yield is expected. The final product should be characterized by:

-

¹H NMR: To confirm the presence of the ethyl group and the amino protons.

-

¹³C NMR: To identify the carbon signals of the thiadiazole ring and the ethyl group.

-

IR Spectroscopy: To detect the characteristic stretching vibrations of the N-H (amino) and C=N bonds.

-

Mass Spectrometry: To determine the molecular weight of the compound.

The following table provides the expected spectral data based on the structure of 5-Amino-3-ethyl-1,2,4-thiadiazole and data from related compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to CH₃ (triplet), CH₂ (quartet), and NH₂ (broad singlet) protons. |

| ¹³C NMR | Resonances for the two carbons of the thiadiazole ring and the two carbons of the ethyl group. |

| IR (cm⁻¹) | Peaks around 3300-3100 (N-H stretching), 1650 (C=N stretching), and 1550 (N-H bending). |

| MS (m/z) | Molecular ion peak corresponding to [M]+ or [M+H]+. |

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow for the synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole and its subsequent use in the development of bioactive compounds.

Caption: General workflow for the synthesis and application of 5-Amino-3-ethyl-1,2,4-thiadiazole.

Signaling Pathway Hypothesis

While no specific signaling pathways involving 5-Amino-3-ethyl-1,2,4-thiadiazole have been elucidated, its structural similarity to known enzyme inhibitors suggests its derivatives could potentially target various cellular pathways implicated in disease. For example, derivatives of the analogous 5-amino-3-methyl-1,2,4-thiadiazole are being investigated as beta-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease[3]. The inhibition of BACE1 would reduce the production of amyloid-beta peptides, which are a hallmark of the disease.

The following diagram illustrates a hypothetical signaling pathway where a derivative of 5-Amino-3-ethyl-1,2,4-thiadiazole could act as an inhibitor.

Caption: Hypothetical inhibition of the amyloidogenic pathway by a 5-Amino-3-ethyl-1,2,4-thiadiazole derivative.

Conclusion

5-Amino-3-ethyl-1,2,4-thiadiazole is a promising and versatile building block for organic synthesis, with significant potential in the field of drug discovery. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore the chemistry of this compound and its derivatives. Further investigation into its reactivity and the biological activity of its derivatives is warranted and could lead to the development of novel therapeutic agents for a variety of diseases.

References

Application Notes and Protocols: 5-Amino-3-ethyl-1,2,4-thiadiazole as a Versatile Precursor for Fused Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-amino-3-ethyl-1,2,4-thiadiazole as a key building block in the synthesis of fused heterocyclic compounds, particularly thiadiazolopyrimidines. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a detailed guide for the synthesis and exploration of novel derivatives with potential biological activities.

Introduction

5-Amino-3-ethyl-1,2,4-thiadiazole is a valuable heterocyclic precursor possessing two key reactive sites: the exocyclic amino group and the endocyclic nitrogen atom. This dual reactivity allows for its effective use in cyclocondensation reactions with various bifunctional electrophiles to construct a diverse range of fused heterocyclic systems. One of the most prominent applications of this building block is in the synthesis of thiadiazolo[4,5-a]pyrimidines, a class of compounds that has garnered significant interest due to their wide array of biological activities, including herbicidal, larvicidal, antimicrobial, and anticancer properties.

This document details a representative synthetic protocol for the construction of a thiadiazolopyrimidine core from 5-amino-3-ethyl-1,2,4-thiadiazole and provides a framework for the investigation of its biological potential.

Synthesis of 2-Ethyl-7-methyl-5H-[1][2][3]thiadiazolo[4,5-a]pyrimidin-5-one

The reaction of 5-amino-3-ethyl-1,2,4-thiadiazole with a β-ketoester, such as ethyl acetoacetate, provides a direct route to the corresponding fused thiadiazolopyrimidinone. This cyclocondensation reaction is a cornerstone for generating a library of derivatives for structure-activity relationship (SAR) studies.

Reaction Scheme

Caption: General reaction scheme for the synthesis of a thiadiazolopyrimidine.

Experimental Protocol

Materials:

-

5-Amino-3-ethyl-1,2,4-thiadiazole

-

Ethyl acetoacetate

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Microwave synthesis reactor

Procedure:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-amino-3-ethyl-1,2,4-thiadiazole (1.0 eq).

-

Add anhydrous toluene (5 mL) to the vial.

-

Add ethyl acetoacetate (1.1 eq) to the reaction mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 85°C for 60 minutes with stirring.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add water and a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-ethyl-7-methyl-5H-[1][2][3]thiadiazolo[4,5-a]pyrimidin-5-one.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of thiadiazolopyrimidine derivatives based on analogous reactions reported in the literature.

| Entry | R Group | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | M.p. (°C) |

| 1 | Methyl | Ethyl acetoacetate | Polyphosphoric Acid | 100 | 2 | 75 | 185-187 |

| 2 | Phenyl | Diethyl malonate | Dowtherm A | Reflux | 4 | 68 | 210-212 |

| 3 | Ethyl | Ethyl benzoylacetate | Toluene | 110 | 6 | 72 | 198-200 |

Workflow for Synthesis and Biological Evaluation

The synthesis of a library of thiadiazolopyrimidine derivatives from 5-amino-3-ethyl-1,2,4-thiadiazole can be followed by a systematic biological evaluation to identify lead compounds for drug discovery programs.

References

5-Amino-3-ethyl-1,2,4-thiadiazole: A Scarcely Explored Scaffold with Potential in Medicinal Chemistry

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

5-Amino-3-ethyl-1,2,4-thiadiazole is a small heterocyclic molecule belonging to the 1,2,4-thiadiazole class of compounds. While the broader thiadiazole family has been extensively investigated in medicinal chemistry for a wide range of biological activities, specific research into the 3-ethyl substituted aminothiadiazole remains notably limited in publicly available scientific literature. However, by examining the applications of its close structural analogs, particularly 5-amino-3-methyl-1,2,4-thiadiazole, we can infer potential therapeutic applications and guide future research directions for this under-investigated compound.

The 1,2,4-thiadiazole core is recognized as a versatile pharmacophore. Its derivatives have been explored for various therapeutic purposes, including the treatment of neurodegenerative diseases.[1] This document aims to provide a comprehensive overview of the potential applications of 5-amino-3-ethyl-1,2,4-thiadiazole, drawing parallels from its better-studied analogs, and to furnish detailed, albeit extrapolated, experimental protocols to facilitate its investigation as a potential therapeutic agent.

Potential Therapeutic Applications

Based on the known activities of related 5-amino-1,2,4-thiadiazole derivatives, 5-amino-3-ethyl-1,2,4-thiadiazole holds promise in several therapeutic areas:

-

Neurodegenerative Diseases: The most prominent potential application lies in the development of inhibitors for enzymes implicated in neurodegenerative disorders. The closely related 5-amino-3-methyl-1,2,4-thiadiazole serves as a key precursor in the synthesis of non-peptide inhibitors of beta-secretase (BACE1), an enzyme pivotal in the formation of amyloid-β plaques in Alzheimer's disease.[2] It is plausible that the ethyl analog could also serve as a valuable building block for novel BACE1 inhibitors.

-

Anticancer Activity: While direct evidence is lacking for the ethyl derivative, the broader class of thiadiazoles has demonstrated potential as anticancer agents.[3]

-

Antimicrobial Properties: Thiadiazole derivatives are known to possess antibacterial and antifungal properties.[3]

Quantitative Data on Related Thiadiazole Derivatives

To provide a contextual framework for the potential efficacy of 5-amino-3-ethyl-1,2,4-thiadiazole, the following table summarizes representative biological activity data for related thiadiazole compounds. It is crucial to note that this data is not for the specific compound of interest but for its structural analogs.

| Compound Class | Target/Activity | Compound Example | IC50/EC50/MIC | Reference |

| 5-Amino-1,3,4-thiadiazole-isatins | Anticancer (MCF-7 cells) | UZ-series compounds | Moderate to good antiproliferative activity | [4] |

| 2-Amino-5-alkyl-1,3,4-thiadiazoles | Corrosion Inhibition | 2-amino-5-ethyl-1,3,4-thiadiazole | 74.2% efficiency (polarization) | [5] |

| 5-Amino-3-methyl-1,2,4-thiadiazole derivative | Beta-secretase (BACE1) Inhibition | Not specified | Precursor for inhibitors | [2] |

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis and evaluation of related thiadiazole compounds. These can be adapted for the investigation of 5-amino-3-ethyl-1,2,4-thiadiazole.

Protocol 1: Synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole

This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole.[6]

Materials:

-

Propionamidine hydrochloride

-

Methanol

-

Bromine

-

Sodium metal

-

Potassium thiocyanate

-

Dichloromethane

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal in methanol under an inert atmosphere.

-

Dissolve propionamidine hydrochloride in methanol and cool the solution in an ice-salt bath.

-

Simultaneously, add bromine and the prepared sodium methoxide solution dropwise to the stirred propionamidine hydrochloride solution. Maintain a slight excess of bromine during the addition.

-

After the addition is complete, add a small amount of extra sodium methoxide solution to decolorize the mixture.

-

Add potassium thiocyanate to the reaction mixture and stir at room temperature.

-

Filter the reaction mixture to remove inorganic salts and evaporate the filtrate under reduced pressure.

-

The resulting solid can be purified by Soxhlet extraction with dichloromethane.

-

Evaporate the dichloromethane to obtain 5-amino-3-ethyl-1,2,4-thiadiazole.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Beta-Secretase (BACE1) Inhibition Assay

This is a representative protocol to screen for potential BACE1 inhibitory activity.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation of amyloid precursor protein)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test compound (5-amino-3-ethyl-1,2,4-thiadiazole or its derivatives)

-

Known BACE1 inhibitor (positive control)

-

DMSO (for dissolving compounds)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.

-

Add the BACE1 enzyme solution to all wells except the blank (substrate only).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation and emission wavelengths will depend on the specific substrate used).

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Caption: General workflow for the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles.

Caption: Hypothetical mechanism of action for a BACE1 inhibitor derived from the thiadiazole scaffold.